Bis(2-chloroethyl) phosphate
Overview
Description
Bis(2-chloroethyl) phosphate: is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₄P. It is a dialkyl phosphate ester, characterized by the presence of two 2-chloroethyl groups attached to a phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is suggested that similar compounds, such as mechlorethamine, work by attaching alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . .
Biochemical Pathways
It’s possible that this compound could interfere with various cellular processes due to its potential alkylating properties .
Pharmacokinetics
It’s known that the compound can be analyzed using reverse phase (rp) hplc method with simple conditions . This suggests that it might have certain bioavailability in the body, but more research is needed to confirm this.
Result of Action
It’s suggested that similar compounds can cause dna strand breaks or miscoding events, leading to apoptosis and cell death .
Action Environment
The action of Bis(2-chloroethyl) phosphate can potentially be influenced by various environmental factors. For instance, it’s known that the compound is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It’s also toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . These properties suggest that the compound’s action, efficacy, and stability could be significantly affected by the surrounding environment.
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have toxic effects on certain types of cells . For instance, when mixed with nanopolystyrene particles, Bis(2-chloroethyl) phosphate exhibited significant toxicity to HeLa cells . It is also suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(2-chloroethyl) phosphate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2 ClCH2CH2OH+POCl3→(ClCH2CH2O)2POOH+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl) phosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethyl groups can be substituted by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of phosphoric acid and 2-chloroethanol.
Oxidation: Under specific conditions, this compound can be oxidized to form phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Products: Various substituted phosphates depending on the nucleophile used.
Hydrolysis Products: Phosphoric acid and 2-chloroethanol.
Oxidation Products: Phosphoric acid derivatives.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphoric acid esters and related compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound has been investigated for its potential use in drug development, particularly in the design of prodrugs and other therapeutic agents.
Industry: In industrial applications, this compound is used as a flame retardant and plasticizer. It is also employed in the production of polymers and other materials .
Comparison with Similar Compounds
Bis(2-chloroethyl) ether: A related compound with similar chemical properties but different applications.
Tris(2-chloroethyl) phosphate: Another organophosphorus compound used as a flame retardant.
Bis(2-chloroethyl)amine: A compound with alkylating properties used in chemotherapy.
Uniqueness: Bis(2-chloroethyl) phosphate is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant and plasticizer distinguish it from other similar compounds .
Properties
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGHIGLOERPWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184485 | |
Record name | Bis(2-chloroethyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3040-56-0 | |
Record name | Bis(2-chloroethyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3040-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-chloroethyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-CHLOROETHYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QN9Y6ZFZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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